molecular formula C9H9ClN2O3 B3282094 2-Chloro-N-(3-nitro-benzyl)-acetamide CAS No. 74553-26-7

2-Chloro-N-(3-nitro-benzyl)-acetamide

Cat. No. B3282094
CAS RN: 74553-26-7
M. Wt: 228.63 g/mol
InChI Key: BDYFNYCLKQANSX-UHFFFAOYSA-N
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Description

2-Chloro-N-(3-nitro-benzyl)-acetamide is a chemical compound that has been widely used in scientific research for its unique properties. This compound is synthesized through a specific method and has been found to have various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 2-Chloro-N-(3-nitro-benzyl)-acetamide is not well understood. However, it has been found to exhibit antibacterial and antifungal properties, which may be attributed to its ability to inhibit the growth of microorganisms.
Biochemical and Physiological Effects:
2-Chloro-N-(3-nitro-benzyl)-acetamide has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of certain bacteria and fungi, and it may also have antitumor properties. Additionally, this compound has been found to be a potent inhibitor of protein kinase C, an enzyme that plays a crucial role in cellular signaling.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-Chloro-N-(3-nitro-benzyl)-acetamide in lab experiments is its ability to inhibit the growth of microorganisms. This makes it a useful tool for studying the effects of bacterial and fungal infections. However, one limitation of using this compound is that its mechanism of action is not well understood, which may make it challenging to interpret experimental results.

Future Directions

There are many potential future directions for research on 2-Chloro-N-(3-nitro-benzyl)-acetamide. One area of interest is the development of new compounds based on this chemical structure that may have improved antibacterial, antifungal, or antitumor properties. Additionally, further research is needed to understand the mechanism of action of this compound and its potential applications in the treatment of various diseases.

Scientific Research Applications

2-Chloro-N-(3-nitro-benzyl)-acetamide has been used in various scientific research applications due to its unique properties. One of its most significant applications is in the field of medicinal chemistry, where it is used as a starting material for the synthesis of various biologically active compounds.

properties

IUPAC Name

2-chloro-N-[(3-nitrophenyl)methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN2O3/c10-5-9(13)11-6-7-2-1-3-8(4-7)12(14)15/h1-4H,5-6H2,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDYFNYCLKQANSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])CNC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-N-(3-nitro-benzyl)-acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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